An In-depth Technical Guide to Benzo[b]thiophene-2-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to Benzo[b]thiophene-2-carbonitrile: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Benzo[b]thiophene-2-carbonitrile is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid, aromatic scaffold combined with the reactive nitrile functionality makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, established and plausible synthetic methodologies, characteristic reactivity, and significant applications, with a particular focus on its role in drug discovery. We delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Benzo[b]thiophene-2-carbonitrile
The benzo[b]thiophene moiety is classified as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1][2] Derivatives of benzo[b]thiophene have demonstrated potent anti-cancer, antimicrobial, anti-inflammatory, and anti-tubercular properties.[2][3]
The introduction of a carbonitrile (cyano) group at the 2-position of this scaffold, creating Benzo[b]thiophene-2-carbonitrile, further enhances its synthetic utility. The nitrile group is a valuable functional handle; it is a stable, electron-withdrawing group that can be readily transformed into other key functionalities such as amines, carboxylic acids, amides, and tetrazoles, providing a gateway to a vast chemical space for analog development. This guide explores the foundational chemistry of this compound, providing the technical insights necessary for its effective utilization in research and development.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is critical for its safe and effective use in any experimental setting. Benzo[b]thiophene-2-carbonitrile is a solid at room temperature with a relatively low melting point.[4][5] It exhibits poor solubility in water but is readily soluble in common organic solvents like dichloromethane and chloroform.[6]
Physical and Chemical Properties
The key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 55219-11-9 | [4][7][8] |
| Molecular Formula | C₉H₅NS | [4][7][8] |
| Molecular Weight | 159.21 g/mol | [4][7][8] |
| IUPAC Name | 1-benzothiophene-2-carbonitrile | [7][8] |
| Synonyms | 2-Cyanobenzothiophene, Thianaphthene-2-carbonitrile | [4] |
| Appearance | Solid | [4] |
| Melting Point | 24-28 °C | [4][5] |
| Boiling Point | 140 °C at 0.5 mmHg | [4] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |
| Solubility | Sparingly soluble in water; Soluble in dichloromethane, chloroform. | [6] |
Safety and Handling
Benzo[b]thiophene-2-carbonitrile is classified as harmful if swallowed and causes serious eye irritation.[4][7] Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).[7]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4][7]
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask (type N95 or equivalent) should be used when handling the solid powder.[4][9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][6] Keep the container tightly closed to prevent moisture ingress.[6]
Synthesis Methodologies
The synthesis of substituted benzo[b]thiophenes can be achieved through various routes, often involving the cyclization of appropriately substituted benzene precursors.[10][11] While multiple specific pathways to Benzo[b]thiophene-2-carbonitrile exist, a common and reliable strategy involves the modification of a pre-formed benzo[b]thiophene ring, for example, through the cyanation of a 2-halo-benzo[b]thiophene.
Illustrative Synthetic Protocol: Palladium-Catalyzed Cyanation
This protocol describes a plausible and widely used method for introducing a nitrile group onto an aromatic ring, the palladium-catalyzed cross-coupling of 2-bromo-benzo[b]thiophene with a cyanide source. The choice of a palladium catalyst is based on its high efficiency and functional group tolerance in forming C-CN bonds.
Workflow: Synthesis of Benzo[b]thiophene-2-carbonitrile
Caption: Palladium-catalyzed cyanation workflow.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-benzo[b]thiophene (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe. The solvent must be anhydrous as water can interfere with the catalytic cycle.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into an aqueous solution of ammonium chloride or sodium bicarbonate. This step neutralizes the reaction and precipitates inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x). The organic layers are combined.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure Benzo[b]thiophene-2-carbonitrile.
Chemical Reactivity and Derivatization
The reactivity of Benzo[b]thiophene-2-carbonitrile is dominated by the chemistry of the nitrile group and the aromatic benzo[b]thiophene ring system.
Reactions of the Nitrile Group
The electron-withdrawing nature and triple bond of the cyano group allow for a variety of transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield benzo[b]thiophene-2-carboxylic acid[12] or benzo[b]thiophene-2-carboxamide, respectively. These derivatives are also valuable intermediates in drug discovery.[13]
-
Reduction: Catalytic hydrogenation (e.g., H₂/Raney Ni) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to (benzo[b]thiophen-2-yl)methanamine, introducing a key primary amine for further functionalization.
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
Reactions of the Benzo[b]thiophene Ring
The benzo[b]thiophene ring can undergo electrophilic aromatic substitution. The electron-rich thiophene portion of the scaffold is generally more reactive than the benzene ring. Theoretical and experimental studies show that electrophilic attack preferentially occurs at the 3-position. However, the presence of the electron-withdrawing nitrile group at the 2-position deactivates the ring, making these reactions more challenging than on the parent heterocycle.[14]
Application as a Synthetic Precursor
A prime example of its utility is in the synthesis of combretastatin-like anticancer agents. Benzo[b]thiophene-2-carbaldehyde, which can be derived from the nitrile, is condensed with substituted phenylacetonitriles to produce diarylacrylonitrile analogs.[15] These compounds have shown potent cytotoxicity against a wide range of human cancer cell lines, acting as tubulin polymerization inhibitors.[15]
Reaction Pathway: From Core to Active Compound
Caption: Synthetic utility in creating anticancer agents.
Spectroscopic and Analytical Characterization
Structural confirmation is typically achieved through a combination of spectroscopic methods. While experimental data can vary slightly based on solvent and instrumentation, the following provides a predictive summary.[16]
| Technique | Expected Features |
| ¹H NMR | Multiple signals in the aromatic region (~7.4-8.0 ppm). A distinct singlet for the proton at the 3-position, and multiplets for the four protons on the fused benzene ring. |
| ¹³C NMR | A signal for the nitrile carbon (~115 ppm). Signals for the eight carbons of the benzo[b]thiophene scaffold, with quaternary carbons appearing at lower field strengths. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the C≡N stretch, typically around 2220-2240 cm⁻¹. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (159.21 m/z). |
Applications in Research and Drug Development
The benzo[b]thiophene scaffold is a cornerstone in the development of new therapeutics.[1] Benzo[b]thiophene-2-carbonitrile serves as a readily available starting material for molecules targeting a range of diseases.
-
Anticancer Agents: As previously discussed, it is a precursor for potent tubulin polymerization inhibitors that have shown efficacy in the nanomolar range against various cancer cell lines, including leukemia, colon cancer, and prostate cancer.[15] Notably, some of these derivatives appear to overcome P-glycoprotein-mediated drug resistance, a significant challenge in cancer therapy.[15]
-
Antimicrobial Agents: The core structure can be elaborated into acylhydrazone derivatives that exhibit significant antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[17][18]
-
Anti-inflammatory and CNS Drugs: The versatility of the scaffold has led to its incorporation into molecules designed to treat inflammation and central nervous system disorders.[5]
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, it is used to prepare functional materials and agrochemicals, leveraging the stability and reactivity of the core structure.[5]
Conclusion
Benzo[b]thiophene-2-carbonitrile is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable asset for chemists in both academic and industrial settings. The proven success of its derivatives in preclinical studies, particularly in oncology and infectious diseases, ensures that this compound will remain a subject of intense scientific interest and a key component in the development of next-generation therapeutics and advanced materials.
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